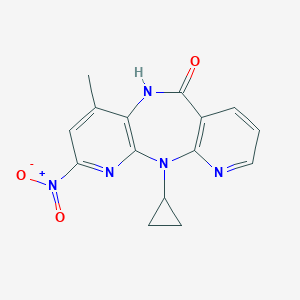

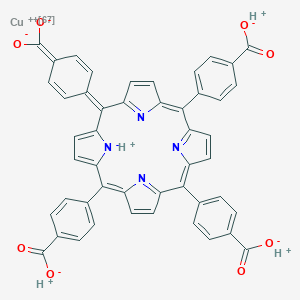

2-Nitro Nevirapine

Overview

Description

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1). HIV-2 RT and eukaryotic DNA polymerases (such as human DNA polymerases alpha, beta, or sigma) are not inhibited by nevirapine .

Synthesis Analysis

An efficient continuous synthesis has been developed for nevirapine drug substance to convert starting materials into product in high yield (87% overall). The process employs inexpensive raw materials in flow to produce an active pharmaceutical ingredient (API) that meets or exceeds all USP specifications .

Molecular Structure Analysis

Nevirapine binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . The activity of nevirapine does not compete with template or nucleoside triphosphates .

Chemical Reactions Analysis

Phase transition and dehydration processes of nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis to overcome the problems of drug formulation, namely poor solubility and poor content uniformity .

Physical And Chemical Properties Analysis

Nevirapine is a poorly water soluble drug and presently available as tablet and paediatric oral suspensions, this drug shows three polymorphic forms .

Scientific Research Applications

Solubility Improvement and Bioavailability Enhancement:

- Nevirapine, a reverse transcriptase inhibitor used for HIV-1 infection treatment, has been researched for solubility improvement. A study by Madan et al. (2017) focused on enhancing its solubility and bioavailability using a mixed hydrotropic solid dispersion approach. This novel technique indicates potential for future application in other poorly water-soluble drugs where low bioavailability is a concern (Madan et al., 2017).

Nanosuspensions for Improved Dissolution Rate:

- The preparation and characterization of nevirapine oral nanosuspensions aimed at improving its dissolution rate were explored in a study by Raju et al. (2014). Nanosuspensions can overcome oral bioavailability issues of nevirapine, a poorly water-soluble antiretroviral drug (Raju et al., 2014).

Solid Dispersion Techniques for Tablets:

- Research by Mamatha et al. (2017) involved developing nevirapine tablets using the direct compression method and solid dispersion technique. This approach aimed to increase solubility and dissolution rate, thereby potentially enhancing bioavailability (Mamatha et al., 2017).

Therapeutic Potential in Dedifferentiated Thyroid Cancer:

- A study by Shang et al. (2020) investigated nevirapine's potential in treating dedifferentiated thyroid cancer. Nevirapine was found to inhibit tumor growth and enhance radioiodide uptake, suggesting its potential in improving radioiodine therapy effectiveness in such cancer patients (Shang et al., 2020).

Niosome Delivery Systems:

- Witika and Walker (2019) explored the development, manufacture, and characterization of niosomes for nevirapine delivery. Niosomes, as novel drug delivery systems, could address challenges like unpredictable oral bioavailability and adverse side effects associated with nevirapine (Witika & Walker, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-cyclopropyl-7-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSADLPHOZPXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441881 | |

| Record name | 2-Nitro Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro Nevirapine | |

CAS RN |

284686-16-4 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284686-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)